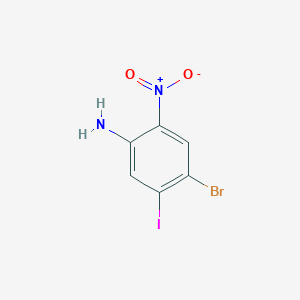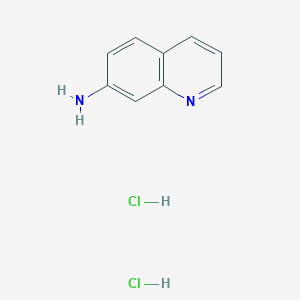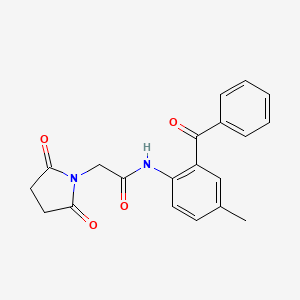
(2-(tert-Butyl)thiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(tert-Butyl)thiazol-5-yl)methanol, also known as TBTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTM belongs to the thiazole family of compounds and is synthesized using specific methods.
Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs)
A study highlighted the synthesis and utilization of thiazolo[5,4-d]thiazole derivatives in the development of white organic light-emitting diodes (WOLEDs). These compounds, upon photoexcitation, undergo a reversible excited-state intramolecular proton transfer (ESIPT) process, leading to emissions that can be tuned across a wide spectrum, including white light. This property is pivotal in fabricating WOLEDs with desirable characteristics for various applications in display and lighting technologies (Zhang et al., 2016).
Molecular Aggregation and Solvent Effects
Research on derivatives of thiazolyl benzene-diol compounds has shown that solvent polarity significantly influences molecular aggregation, affecting their fluorescence emission spectra and lifetimes. This understanding is crucial in the design and development of new fluorescent materials for sensing and imaging applications, where the solvent environment can be tailored to modulate the optical properties of these compounds (Matwijczuk et al., 2016).
Palladium Complexes and Catalysis
A novel synthesis approach for palladium(II) complexes using tetrazolylacetic acids, including those with tert-butyl groups, has been developed. These complexes have shown potential in water-soluble forms, facilitating various catalytic processes in aqueous media. This advancement is particularly relevant in the development of greener catalytic methodologies, leveraging the unique properties of palladium catalysts in organic synthesis (Protas et al., 2017).
Synthesis and Structural Analysis
The synthesis and crystal structure of specific thiazol-2-amine derivatives have been reported, demonstrating the potential for antitumor activity. This research underscores the significance of structural analysis in the development of new pharmaceutical compounds, where modifications to the molecular framework can lead to enhancements in biological activity (叶姣 et al., 2015).
Hydrogen Bonding and Solubility Studies
Investigations into the solubility and crystal structure of thiazole-based esters have elucidated the impact of molecular structure on these properties. Such studies are fundamental in the field of material science, where understanding the relationship between structure and solubility can inform the design of new compounds with tailored solubility profiles for various applications (Hara et al., 2009).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as topoisomerase ii , and have shown potential in the treatment of various diseases .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets, leading to various cellular changes .
Biochemical Pathways
Thiazole derivatives, in general, have been found to impact a variety of biochemical pathways, leading to downstream effects .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
(2-tert-butyl-1,3-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNNILFVQBALLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-naphthalen-1-ylacetate](/img/structure/B2724050.png)
![2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic Acid](/img/structure/B2724051.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2724052.png)
![3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724055.png)




![2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724060.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2724061.png)
![5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2724065.png)

![[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B2724068.png)
![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)